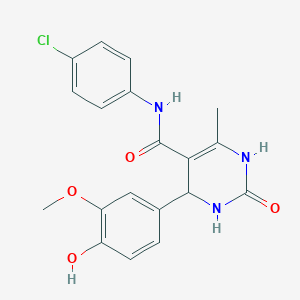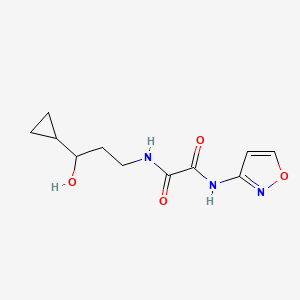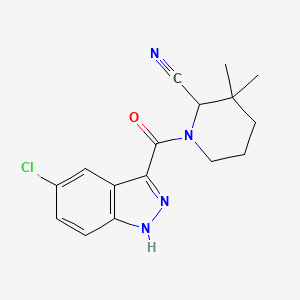
tert-butyl (1S,2R)-2-(aminomethyl)cyclopropylcarbamate
Overview
Description
The compound “tert-butyl (1S,2R)-2-(aminomethyl)cyclopropylcarbamate” is a complex organic molecule. The tert-butyl group is a simple hydrocarbon moiety that is often used in chemical transformations .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The tert-butyl group is known for its unique reactivity pattern . The aminomethyl and carbamate groups could also participate in various chemical reactions.Mechanism of Action
The mechanism of action of tert-butyl (1S,2R)-2-(aminomethyl)cyclopropylcarbamate is not fully understood. It is believed that this compound binds to the active site of an enzyme, forming a complex that is capable of catalyzing a reaction. The binding of this compound to an enzyme is believed to be reversible, allowing the enzyme to return to its original state after the reaction is complete.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have some effects on the activity of certain enzymes, as well as on the structure and function of proteins. Additionally, this compound has been shown to have some effects on the structure and function of DNA and RNA.
Advantages and Limitations for Lab Experiments
The use of tert-butyl (1S,2R)-2-(aminomethyl)cyclopropylcarbamate in laboratory experiments has a number of advantages and limitations. One advantage is that this compound is relatively inexpensive and easy to obtain. Additionally, this compound is highly soluble in water, making it easy to use in aqueous solutions. A limitation of this compound is that it is not very stable in the presence of light or heat, and therefore must be stored in a dark, cool place.
Future Directions
The future of tert-butyl (1S,2R)-2-(aminomethyl)cyclopropylcarbamate research is very promising. One potential future direction is to further explore the mechanism of action of this compound and its effects on enzymes, proteins, DNA, and RNA. Additionally, further research into the synthesis of this compound and its use as a catalyst in various reactions is needed. Finally, further research into the potential therapeutic applications of this compound is also needed.
Synthesis Methods
T-BAC can be synthesized from cyclopropanecarboxylic acid and tert-butyl amine in a three-step reaction. The first step involves the reaction of cyclopropanecarboxylic acid with tert-butyl amine in the presence of a base to form the cyclopropylcarbamate intermediate. The second step involves the reaction of the cyclopropylcarbamate intermediate with an acid to form the cyclopropylcarbamate anion. The third step involves the reaction of the cyclopropylcarbamate anion with a tert-butyl amine to form the desired product, tert-butyl (1S,2R)-2-(aminomethyl)cyclopropylcarbamate.
Scientific Research Applications
T-BAC has a wide range of applications in scientific research. It has been used as a ligand in coordination chemistry, as a catalyst in various chemical reactions, and as a reagent in organic synthesis. It has also been used to study the mechanism of action of various enzymes, as well as to study the structure and function of proteins. Additionally, tert-butyl (1S,2R)-2-(aminomethyl)cyclopropylcarbamate has been used to study the structure and function of DNA and RNA.
properties
IUPAC Name |
tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(7)5-10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNGHIIXUHRJOA-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649587 | |
| Record name | tert-Butyl [(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
445479-35-6 | |
| Record name | tert-Butyl [(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-chloro-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2585205.png)
![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanol](/img/structure/B2585206.png)
![methyl 4-({[1-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B2585208.png)

![4-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrol idin-2-one](/img/structure/B2585210.png)
![ethyl 3-ethyl-5-{[(4-isopropylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2585213.png)
![1-(4-Methylphenyl)-2-(2-naphthylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2585214.png)
![6-(4-methoxyphenethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2585215.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2585219.png)
![6-[5-(1-Methylpyrazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2585221.png)